molecular formula C16H15Cl2NOS B300544 N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Cat. No. B300544
M. Wt: 340.3 g/mol
InChI Key: XHKYJBAYZVDWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2009 and has since been extensively studied for its potential as an anti-cancer agent.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide and its effects on different signaling pathways.
4. Drug delivery: Further research is needed to develop more efficient drug delivery systems for this compound, which will improve its solubility and stability in biological fluids.
In conclusion, this compound is a promising anti-cancer agent that has shown efficacy in preclinical studies. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has several advantages for lab experiments, including its ability to selectively target cancer cells and its minimal toxicity in normal cells. However, this compound has some limitations, including its low solubility in water and its instability in biological fluids.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide, including:
1. Combination therapy: this compound has been found to enhance the efficacy of other anti-cancer agents in preclinical studies. Further research is needed to determine the optimal combination therapy for different types of cancer.
2. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer. Further research is needed to determine its safety and efficacy in humans.
3.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves several steps, including the reaction of 4-chloro-2-methylphenylamine with 4-chlorobenzene thiol in the presence of a base to form N-(4-chloro-2-methylphenyl)-4-chlorobenzene thiol. This compound is then reacted with 3-bromopropionamide in the presence of a base to form the final product, this compound.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has been shown to have anti-cancer properties in various preclinical studies. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitination process that regulates protein degradation. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

properties

Molecular Formula

C16H15Cl2NOS

Molecular Weight

340.3 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide

InChI

InChI=1S/C16H15Cl2NOS/c1-11-10-13(18)4-7-15(11)19-16(20)8-9-21-14-5-2-12(17)3-6-14/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

XHKYJBAYZVDWLF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCSC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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